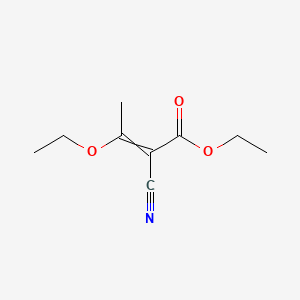

Ethyl 2-cyano-3-ethoxybut-2-enoate

Overview

Description

Ethyl 2-cyano-3-ethoxybut-2-enoate is an organic compound with the molecular formula C₉H₁₃NO₃. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by its cyano and ethoxy functional groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxybut-2-enoate can be synthesized through the reaction of ethyl cyanoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored, and the product is separated using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-ethoxybut-2-enoate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: It can undergo condensation reactions with amines to form amides or with hydrazines to form pyrazoles.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Condensation Reactions: Catalysts like triethylamine or pyridine are often used.

Major Products Formed:

Nucleophilic Addition: Formation of substituted nitriles.

Hydrolysis: Formation of ethyl 3-ethoxybut-2-enoate and cyanoacetic acid.

Condensation Reactions: Formation of pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-cyano-3-ethoxybut-2-enoate has the molecular formula and features a cyano group, an ethoxy group, and an enone structure. Its unique configuration allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress through DPPH radical scavenging assays, indicating its potential utility in formulations aimed at protecting cells from oxidative damage .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting applications in managing inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. Its ability to enhance the efficacy of agrochemicals makes it valuable for agricultural applications .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles, facilitating the formation of diverse chemical structures.

- Reduction and Oxidation Reactions : this compound can be reduced to alcohols or oxidized to form oxo derivatives, which are important in synthesizing pharmaceuticals .

Data Summary Table

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

Jones et al. (2024) assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, suggesting its utility in formulations aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethoxybut-2-enoate involves its functional groups, which participate in various chemical reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-ethoxybut-2-enoate can be compared with similar compounds such as:

Ethyl cyanoacetate: Lacks the ethoxy group, making it less versatile in certain reactions.

Ethyl 2-cyano-3-methoxybut-2-enoate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Biological Activity

Ethyl 2-cyano-3-ethoxybut-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, an ethoxy group, and a butenoate moiety. Its molecular formula is , and it exists predominantly in the (Z) configuration, which influences its reactivity and interactions with biological systems .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group may undergo hydrolysis. These interactions can lead to modulation of biochemical pathways, potentially affecting cellular processes such as apoptosis and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. Compounds synthesized from it demonstrated significant inhibition of pro-inflammatory cytokines in various models, indicating potential for treating inflammatory diseases .

- Interactions with Enzymatic Targets : The compound's structural features allow it to interact with specific enzymes, potentially acting as inhibitors or modulators. For example, ongoing studies are evaluating its effects on VEGFR-2 pathways involved in angiogenesis .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell proliferation | |

| Anti-inflammatory | Reduction of cytokine levels in inflammatory models | |

| Enzyme Interaction | Potential VEGFR-2 inhibition |

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 10 µM against MCF-7 cells, suggesting strong anticancer potential . The mechanism involved apoptosis induction through caspase activation.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In murine models of inflammation, treatment with derivatives resulted in a significant decrease in edema and inflammatory markers compared to control groups . This suggests a viable pathway for developing anti-inflammatory therapeutics.

Properties

IUPAC Name |

ethyl 2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275504 | |

| Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932750-29-3 | |

| Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.